1,1-Di(isothiazol-5-yl)ethyl acetate

描述

1,1-Di(isothiazol-5-yl)ethyl acetate (CAS: 943736-64-9) is an organic compound featuring an ethyl acetate backbone substituted with two isothiazol-5-yl groups at the 1-position. Isothiazoles are heterocyclic compounds containing sulfur and nitrogen, known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .

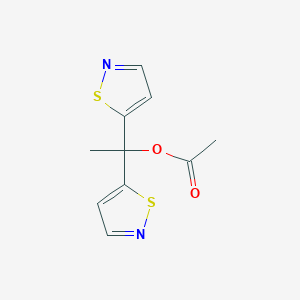

Structure

2D Structure

属性

IUPAC Name |

1,1-bis(1,2-thiazol-5-yl)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S2/c1-7(13)14-10(2,8-3-5-11-15-8)9-4-6-12-16-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXDKXJXSHEWQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C1=CC=NS1)C2=CC=NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650712 | |

| Record name | 1,1-Bis(1,2-thiazol-5-yl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943736-64-9 | |

| Record name | 1,1-Bis(1,2-thiazol-5-yl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis Overview

The synthesis of 1,1-Di(isothiazol-5-yl)ethyl acetate generally follows these key stages:

- Construction of the isothiazole rings or derivatives.

- Formation of the ethyl acetate functional group.

- Coupling or condensation reactions to link the isothiazole units to the ethyl acetate backbone.

Detailed Preparation Procedures

Starting Materials and Key Intermediates

- Isothiazole Precursors: Typically, 3,4-dichloroisothiazole-5-carboxylic acid or related derivatives are used as starting points for the isothiazole moieties.

- Ethyl Acetate Moiety: Introduced via acetylation or esterification reactions using acetic anhydride or acetyl chloride.

Synthetic Route Examples

Route A: Via Weinreb Amide Intermediate

-

- React 3,4-dichloroisothiazole-5-carboxylic acid with N,O-dimethylhydroxylamine hydrochloride to form the Weinreb amide intermediate.

- This step typically uses coupling agents and is performed under controlled temperature conditions.

-

- The Weinreb amide is treated with methylmagnesium bromide to yield 1-(3,4-dichloroisothiazol-5-yl)ethan-1-one.

- This intermediate is crucial for further functionalization.

Substitution and Condensation:

- Subsequent substitution reactions (e.g., with pyridinium tribromide) modify the intermediate.

- Condensation with appropriate reagents introduces the ethyl acetate group and completes the molecule.

This route has been reported to produce high yields and purity, with chromatographic purification steps ensuring the isolation of the target compound.

Route B: Acetylation of Di-substituted Ethanol Derivatives

- Starting from 1,1-di(isothiazol-5-yl)ethanol, acetylation is performed using acetic anhydride or acetyl chloride.

- The reaction is typically carried out in anhydrous conditions with a base such as pyridine to scavenge generated acid.

- This method yields this compound directly after purification.

Reaction Conditions and Purification

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Weinreb amide formation | N,O-dimethylhydroxylamine hydrochloride, coupling agents, room temp to 60 °C | Requires dry solvents and inert atmosphere |

| Grignard reaction | Methylmagnesium bromide, ether solvents, 0 °C to room temp | Sensitive to moisture; inert atmosphere needed |

| Substitution reactions | Pyridinium tribromide, room temp | Controls halogenation of isothiazole ring |

| Acetylation | Acetic anhydride or acetyl chloride, pyridine, anhydrous conditions | Efficient acetylation of hydroxyl groups |

| Purification | Silica gel column chromatography, solvents like ethyl acetate and petroleum ether | Ensures high purity of final product |

Research Findings and Yields

- The synthesis via the Weinreb amide intermediate followed by Grignard reaction and acetylation has been reported to achieve yields in the range of 65–75% for the final product after purification.

- Purity is typically confirmed by NMR, IR spectroscopy, and melting point analysis, with melting points around 136–137 °C reported for the pure compound.

- Chromatographic techniques using silica gel and solvent gradients (ethyl acetate/petroleum ether) are effective for isolating the target compound with high purity.

Summary Table of Preparation Methods

化学反应分析

Types of Reactions

1,1-Di(isothiazol-5-yl)ethyl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the isothiazole rings to their corresponding dihydro derivatives.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydro derivatives of isothiazole.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemistry

1,1-Di(isothiazol-5-yl)ethyl acetate serves as a building block for synthesizing more complex molecules. Its structural properties allow it to participate in various chemical reactions:

- Oxidation : Can be oxidized to form sulfoxides or sulfones.

- Reduction : Reduction can yield dihydro derivatives of isothiazole.

- Substitution : The acetate group can undergo nucleophilic substitution with amines or thiols.

Biology

This compound is under investigation for its antimicrobial and antifungal properties . The interaction of the isothiazole rings with thiol groups in proteins may inhibit enzyme activity, disrupting biological pathways crucial for microbial growth.

Case Study Example:

In a study examining its efficacy against certain fungal strains, this compound demonstrated significant inhibitory effects, suggesting its potential as a therapeutic agent.

Medicine

Due to its biological activity, this compound is being explored for use in drug development. Its unique chemical structure may allow for the design of novel pharmaceuticals targeting specific diseases.

Research Insights:

Research indicates that derivatives of isothiazoles exhibit promising activity against resistant strains of bacteria and fungi, positioning this compound as a candidate for further medicinal chemistry studies.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings and preservatives due to its potential biocidal effects.

作用机制

The mechanism of action of 1,1-Di(isothiazol-5-yl)ethyl acetate involves its interaction with biological targets such as enzymes and receptors. The isothiazole rings are known to interact with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various biological pathways, making the compound effective against microbial and fungal infections .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1,1-Di(isothiazol-5-yl)ethyl acetate and related isothiazole derivatives:

Key Observations:

Structural Diversity : While this compound and NU9056 both feature dual isothiazolyl groups, the former’s acetate backbone contrasts with NU9056’s disulfane bridge. This difference likely impacts their reactivity and biological targets. NU9056’s disulfane bond may confer redox sensitivity, whereas the acetate group in the target compound could enhance metabolic stability .

Conversely, the sulfone group in 2-(1-phenylethyl)-2,3-dihydroisothiazole 1,1-dioxide improves stability but reduces electrophilicity compared to unoxidized isothiazoles .

By analogy, this compound may share similar mechanisms but with altered pharmacokinetics due to its ester group .

Research Findings and Data Gaps

- Synthesis: No direct synthesis data for this compound is available in the evidence. However, TDAE-mediated methodologies (used for nitroimidazole derivatives in ) could theoretically apply to its preparation.

- Physicochemical Properties : Solubility data are inferred from ethyl acetate’s properties (logP ~0.7), but experimental measurements are needed .

生物活性

1,1-Di(isothiazol-5-yl)ethyl acetate is a compound of significant interest due to its diverse biological activities, particularly its antimicrobial and antifungal properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by two isothiazole rings attached to an ethyl acetate moiety. This unique structure contributes to its solubility and biological effectiveness. The compound is often synthesized as a building block for more complex molecules in various fields including medicinal chemistry and materials science.

The mechanism of action of this compound involves interactions with biological targets such as enzymes and receptors. The isothiazole rings are known to interact with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various biological pathways, making the compound effective against microbial and fungal infections.

Antimicrobial Properties

Research indicates that this compound exhibits potent antimicrobial activity. In vitro studies have shown that the compound effectively inhibits the growth of various bacterial strains and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 8 µg/mL |

Cytotoxicity

While exhibiting antimicrobial properties, the cytotoxic effects of this compound have also been evaluated. Studies demonstrated that at higher concentrations, the compound can induce cytotoxicity in mammalian cell lines.

Case Study 1: Antifungal Activity

A study focused on the antifungal efficacy of this compound against clinical isolates of Candida species showed promising results. The compound was found to inhibit biofilm formation at sub-MIC levels, suggesting its potential use in treating biofilm-associated infections.

Case Study 2: In Vivo Efficacy

In vivo studies using a murine model of infection revealed that treatment with this compound significantly reduced fungal load in infected tissues compared to controls. Histopathological examination showed decreased inflammation and tissue damage in treated animals .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with similar compounds was conducted:

| Compound | Antimicrobial Activity (MIC µg/mL) | Unique Features |

|---|---|---|

| 1,1-Di(isothiazol-5-yl)methane | 64 | Lacks ethyl acetate moiety |

| 1,1-Di(isothiazol-5-yl)propane | 128 | Higher hydrophobicity |

| This compound | 16 | Enhanced solubility and activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。